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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical initial step for a vast array
of molecular biology applications, including polymerase chain reaction (PCR), sequencing, and
hybridization-based assays. Traditional methods for DNA purification often involve multiple
steps, hazardous organic solvents, or chaotropic salts that can inhibit downstream enzymatic
reactions.[1][2][3] Solid-phase extraction (SPE) offers a superior alternative by utilizing
functionalized surfaces for the selective capture and release of DNA.[1][4]

This document details the use of sulfobetaine-modified surfaces, specifically
poly(sulfobetaine methacrylate) (PSBMA) brushes, for efficient DNA extraction from complex
biological samples. Zwitterionic materials like PSBMA are characterized by their unique
antifouling properties, which minimize the non-specific adsorption of proteins and lipids, leading
to higher purity of the extracted DNA.[1][5][6][7] The tunable electrostatic interactions of
PSBMA also allow for effective DNA binding and elution.[1][5]

Recent studies have demonstrated the successful application of PSBMA brushes grafted onto
cotton threads (PSBMA@threads) for DNA extraction from cell lysates.[1][8] This innovative
approach provides a cost-effective, stable, and user-friendly platform for nucleic acid isolation,
with performance comparable to commercial silica-based methods.[8]
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Principle of DNA Extraction using PSBMA-Modified
Surfaces

The mechanism of DNA extraction on sulfobetaine-modified surfaces relies on a combination
of electrostatic and hydration-based interactions. The zwitterionic nature of PSBMA,
possessing both positive and negative charges, plays a crucial role.

DNA Binding: In the presence of a low-to-medium salt concentration and a slightly acidic to
neutral pH, the negatively charged phosphate backbone of DNA is believed to interact
favorably with the positively charged quaternary ammonium groups of the sulfobetaine moiety.
This interaction facilitates the selective adsorption of DNA onto the PSBMA-coated surface
while the highly hydrated zwitterionic structure effectively repels proteins, lipids, and other
cellular debris.[1][5]

Washing: The surface is then washed, typically with an ethanol-based solution, to remove any
remaining unbound contaminants. The strong hydration layer of the PSBMA brushes helps to
prevent the non-specific binding of impurities during this step.

Elution: To release the bound DNA, a low ionic strength buffer, such as DEPC-treated water, is
used.[1] The reduction in salt concentration weakens the electrostatic interactions between the
DNA and the PSBMA surface, allowing the DNA to be eluted in a purified form.

Data Presentation
Table 1: Comparison of Physical Properties of Pristine

and PSBMA-Modified Cotton Threads

Property Pristine Cotton Thread PSBMA@thread
Water Flow Distance 25+0.1cm 5.0cm

Wicking Rate 2.6 £ 0.1 cm/min 6.1 £ 0.1 cm/min
Water Absorption 116.0 + 3.4 mg 136.8 + 3.4 mg

Data extracted from a study characterizing the physical properties of the threads,
demonstrating the enhanced liquid transport and absorption of the modified threads.[1]
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Table 2: DNA Extraction Efficiency from Tumor Cells

using PSBMA@threads

Cell Line Number of Cells DNA Concentration (ng/pL)
DU 145 1x10° 2.4 (Pristine Thread)

DU 145 1x 105 > 2.4 (PSBMA@thread)
EMT-6 1x10°-1x10° Successful PCR Amplification

This table summarizes the DNA extraction capability from different tumor cell lines, highlighting
the superior performance of PSBMA@threads compared to unmodified threads, especially with
low cell numbers.[1] The DNA extracted from pristine threads failed in subsequent PCR
amplification, while DNA from PSBMA@threads was successfully amplified.[1]

Experimental Protocols
Protocol 1: Fabrication of PSBMA-Modified Cotton
Threads (PSBMA@threads)

This protocol describes the surface-initiated atom transfer radical polymerization (SI-ATRP)
method to graft PSBMA brushes onto cotton threads.[1][5]

Materials:

Cotton threads

e Sodium hydroxide (NaOH)

e Sodium carbonate (Naz2COs)

e 75% Ethanol

e (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
e Polyethylenimine (PEI)

o Acetate buffer
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e 0-Bromoisobutyryl bromide (BIBB)

o Triethylamine (TEA)

e Dichloromethane (DCM)

o Sulfobetaine methacrylate (SBMA) monomer
o Copper(l) bromide (CuBr)

e 2,2'-Bipyridine (bpy)

e Methanol

e Deionized (DI) water

Procedure:

Pre-treatment of Cotton Threads:

o Boil cotton threads in a solution of NaOH (10 g/L) and Na2COs (10 g/L) for 30 minutes to

remove surface wax.[5]

o Wash the threads thoroughly with DI water.

Silanization and Amine Functionalization:

o Ultrasonicate the pre-treated threads for 30 minutes in a solution of 75% ethanol
containing 1.0 mL GPTMS, 0.1 g PEI, and 2.5 mL acetate buffer.[5] This step introduces
epoxy groups which then react with PEI to introduce amino groups.[1]

Initiator Immobilization:

o Immerse the amino-functionalized threads in a solution of DCM containing TEA.

o Add BIBB dropwise and react to immobilize the ATRP initiator on the thread surface.

Surface-Initiated ATRP of SBMA:
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o In areaction vessel, dissolve SBMA monomer and bpy in a mixture of methanol and DI
water.

o Add the initiator-immobilized threads to the solution.
o Deoxygenate the solution by bubbling with nitrogen gas.
o Add CuBr to initiate the polymerization and allow the reaction to proceed.

o After polymerization, wash the resulting PSBMA@threads extensively with DI water to
remove any residual reactants.

o Dry the threads before use.

Protocol 2: DNA Extraction from Cell Lysate using
PSBMA@threads

This protocol outlines the steps for extracting genomic DNA from cultured cells using the
fabricated PSBMA@threads.[1]

Materials:

PSBMA@threads (three-twist)[1]

Cell lysate (from e.g., DU 145 or EMT-6 cells)

75% Ethanol

Diethylpyrocarbonate (DEPC)-treated water (elution buffer)[1]

Microcentrifuge tubes
Procedure:

o Cell Lysis: Prepare cell lysate using a suitable physical or chemical disruption method to
release the nucleic acids.[1]

» DNA Binding:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12197092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12197092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Place a three-twist of PSBMA@threads into a microcentrifuge tube.
o Add the cell lysate to the tube containing the threads.
o Incubate for 10 minutes at 37 °C to allow DNA to bind to the threads.
e Washing:
o Centrifuge the tube at 5000 rpm for 3 minutes to separate the lysate from the threads.[1]
o Discard the supernatant.
o Add 75% ethanol to the tube to wash the threads and remove impurities.
o Centrifuge again and discard the ethanol.
e Elution:
o Add DEPC-treated water to the tube containing the DNA-bound threads.[1]
o Incubate to allow the DNA to elute from the threads.
o Centrifuge to separate the threads from the eluate containing the purified DNA.
e Downstream Analysis:

o The collected eluate contains the purified DNA and is ready for downstream applications
such as PCR.[1][8] For a typical PCR reaction, 2 pL of the extracted DNA template can be
used in a 50 pL total reaction volume.[1]
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Caption: Fabrication of PSBMA-modified cotton threads.
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Caption: DNA extraction workflow using PSBMA@threads.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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